An In-depth Technical Guide to 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one, a halogenated cyclopropyl ketone of significant interest in synthetic chemistry. While direct literature on this specific molecule is sparse, this document extrapolates from closely related analogues and established chemical principles to detail its probable physicochemical properties, synthesis, reactivity, and potential applications. The unique structural combination of an α-bromo ketone, a carbonyl group, and a 1-chlorocyclopropyl moiety imparts a distinct reactivity profile, making it a potentially valuable building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. This guide is intended to serve as a foundational resource for researchers looking to explore the chemistry and utility of this compound.
Introduction and Strategic Importance
Halogenated ketones, particularly α-haloketones, are pivotal intermediates in organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. The incorporation of a cyclopropyl ring, a common motif in medicinal chemistry, can enhance the metabolic stability and binding affinity of bioactive molecules. 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one combines these features, presenting a trifunctional scaffold with multiple reactive centers. Its chlorinated analogue, 2-chloro-1-(1-chlorocyclopropyl)ethanone, is a known key intermediate in the industrial synthesis of prothioconazole, a broad-spectrum triazolethione fungicide.[1][2] This established application underscores the potential of the bromo-analogue as a valuable precursor for novel agrochemicals and pharmaceuticals. The strategic placement of the bromine atom offers a different leaving group potential compared to its chloro counterpart, potentially enabling alternative synthetic strategies and reaction kinetics.
Estimated Physicochemical Properties
Due to the limited availability of experimental data for 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one, the following properties are estimated based on data from structurally similar compounds, such as 2-bromo-1-cyclopropylethanone[3][4][5] and 2-chloro-1-(1-chlorocyclopropyl)ethanone.[6][7]
| Property | Estimated Value | Notes |
| Molecular Formula | C₅H₆BrClO | |
| Molecular Weight | 197.46 g/mol | |
| Appearance | Likely a colorless to pale yellow liquid or solid | Based on analogues.[4][6] |
| Boiling Point | > 200 °C at 760 mmHg (with decomposition) | Estimated to be higher than 2-bromo-1-cyclopropylethanone (191.6 °C).[3] |
| Density | ~1.7 - 1.8 g/cm³ | Higher than 2-bromo-1-cyclopropylethanone (~1.7 g/cm³).[3] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone). Insoluble in water. | Typical for α-haloketones. |
| Stability | Stable under anhydrous conditions. May be sensitive to light and moisture. |
Synthesis and Mechanistic Considerations
The most probable synthetic route to 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one is the α-bromination of the precursor ketone, 1-(1-chlorocyclopropyl)ethan-1-one. This transformation can be achieved using various brominating agents.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(1-chlorocyclopropyl)ethan-1-one
This step is analogous to the synthesis of the intermediate for prothioconazole.[1]
-
To a solution of cyclopropyl methyl ketone in a suitable solvent (e.g., dichloromethane), add a catalyst such as a compound containing metallic aluminum.[1]
-
Cool the reaction mixture to a low temperature (e.g., -5 to 15 °C).
-
Slowly bubble chlorine gas through the solution while maintaining the temperature.
-
Monitor the reaction by Gas Chromatography (GC) until the desired conversion is achieved.
-
Upon completion, quench the reaction and work up to isolate the crude product.
-
Purify the 1-(1-chlorocyclopropyl)ethan-1-one by vacuum distillation.
Step 2: α-Bromination to 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one
This procedure is based on general methods for the acid-catalyzed bromination of ketones.[8][9]
-
Dissolve 1-(1-chlorocyclopropyl)ethan-1-one in a suitable solvent, such as acetic acid or diethyl ether.
-
Add a catalytic amount of a strong acid (e.g., HBr).
-
Slowly add a stoichiometric amount of bromine (Br₂) to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by Thin Layer Chromatography or GC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with a solution of sodium thiosulfate to remove excess bromine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Mechanistic Insights
The acid-catalyzed α-bromination proceeds through an enol intermediate. The rate-determining step is the formation of the enol, which then rapidly attacks the electrophilic bromine.[8][9]
Caption: Mechanism of acid-catalyzed α-bromination of a ketone.
Reactivity and Synthetic Utility
2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one is a versatile synthetic intermediate due to its multiple reactive sites.
Nucleophilic Substitution
The carbon atom bearing the bromine is highly electrophilic and susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, thiols, and azoles. This is a key reaction for introducing new functional groups. For instance, reaction with 1,2,4-triazole is a crucial step in the synthesis of prothioconazole from the chloro-analogue.[10][11]
Reactions at the Carbonyl Group
The carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol, or addition of organometallic reagents.
Cyclopropyl Ring Reactivity
The cyclopropyl ring, particularly when activated by the adjacent carbonyl group, can participate in ring-opening reactions under certain conditions, such as with strong nucleophiles or under radical conditions.[12][13] This can provide access to linear structures that would be otherwise difficult to synthesize.
Caption: Key reaction pathways of the target compound.
Potential Applications
Given its structural features and reactivity, 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one is a promising building block in several areas:
-
Agrochemicals: As an analogue of a key prothioconazole intermediate, it can be used to synthesize novel fungicides and other pesticides.[1][2]
-
Pharmaceuticals: The cyclopropyl ketone moiety is present in various bioactive molecules. This compound could serve as a precursor for the synthesis of new therapeutic agents. α-amino ketones, accessible from α-bromo ketones, are important pharmacophores.[2]
-
Heterocyclic Chemistry: It is an excellent starting material for the synthesis of a wide range of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles, through condensation reactions with appropriate nucleophiles.
Safety and Handling
-
Toxicity: Assumed to be toxic if swallowed and corrosive.[5] α-Haloketones are generally lachrymatory and skin irritants.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent decomposition.
-
Incompatibilities: Avoid contact with strong bases, oxidizing agents, and reducing agents.
Conclusion
2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one represents a chemical entity with considerable synthetic potential. By leveraging the known chemistry of its structural components, this guide provides a framework for its synthesis, predicts its key properties, and outlines its likely reactivity and applications. For researchers in agrochemical and pharmaceutical development, this compound offers a versatile platform for the creation of novel and complex molecular architectures. Further experimental investigation is warranted to fully elucidate its chemical behavior and unlock its full potential as a valuable synthetic building block.
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